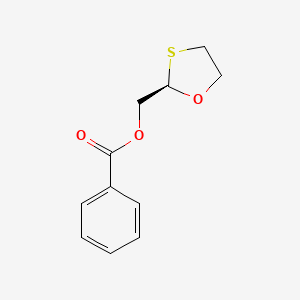
(2R)-1,3-oxathiolan-2-ylmethyl benzoate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve an oxathiolane ring and a benzoate ester group . Detailed structural analysis would require more specific information or computational chemistry techniques .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on its specific structure. Benzoate esters, for example, are known to participate in reactions like hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, benzoate esters often have moderate polarity and can participate in hydrogen bonding .Applications De Recherche Scientifique
Enantiopure 1,3-oxathiolane as a Precursor for Anti-HIV Agents : An enantiopure (2R,5R)-1,3-oxathiolane was synthesized using a multienzymatic cascade protocol. This compound is a crucial precursor for anti-HIV agents such as lamivudine, achieved through subsequent N-glycosylation (Ren, Hu, & Ramström, 2019).
Synthesis of 1,3-Oxathiolane Derivatives : Various 1,3-oxathiolane derivatives were synthesized and tested for their cytotoxicity against tumor cell lines and antiviral activity against HIV-1 and HBV. These compounds were synthesized via a multi-step procedure from 6-azauridine (Liu et al., 2000).
Adamantane-Based Ester Derivatives Synthesis : Adamantyl-based compounds, which are valuable in drug design, were synthesized using 1-adamantyl bromomethyl ketone and various carboxylic acids. These compounds, including 2-(adamantan-1-yl)-2-oxoethyl benzoates, demonstrated strong antioxidant and anti-inflammatory activities (Kumar et al., 2015).
Trifluoromethyl Containing 1,4-Oxathiolane Synthesis : 1,4-oxathiolane derivatives containing trifluoromethyl groups were synthesized from 1,3-oxathiolanes using sulfur ylide intermediates, showcasing high stereoselectivities and yields (Zhu, Xing, & Zhu, 2006).
Synthesis of Carbohydrate Derivatives : Novel cis-1,2-fused 1,3-oxathiolan-, 1,3-oxaselenolan-, and 1,3-oxazolidin-2-imine carbohydrate derivatives were synthesized. This method is compatible with different protecting groups and sugars (Castilla et al., 2010).
Novel Process for Synthesizing Apricitabine : A new process for synthesizing apricitabine, an anti-HIV NRTI, was presented, starting from 2-(R)-benzoyloxymethyl-1,3-oxathiolane. The process achieved high diastereomeric excess and yield, avoiding lengthy and complex stages (Marcuccio, Epa, White, & Deadman, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2R)-1,3-oxathiolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c12-11(9-4-2-1-3-5-9)14-8-10-13-6-7-15-10/h1-5,10H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPPEVXIKTQGP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(O1)COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS[C@@H](O1)COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252057 | |
| Record name | 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1,3-oxathiolan-2-ylmethyl benzoate | |
CAS RN |
372112-46-4 | |
| Record name | 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372112-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)
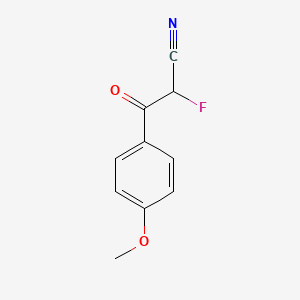
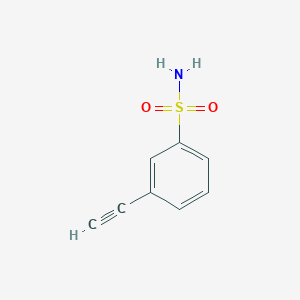
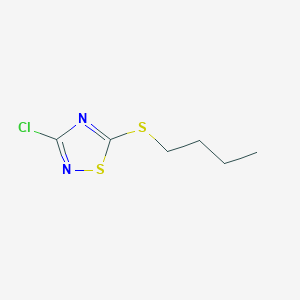
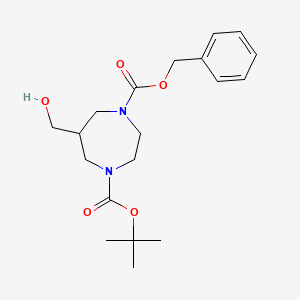
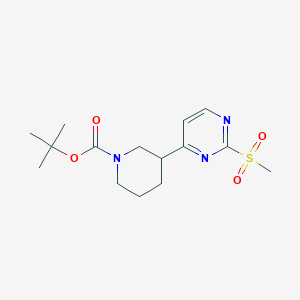
![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)
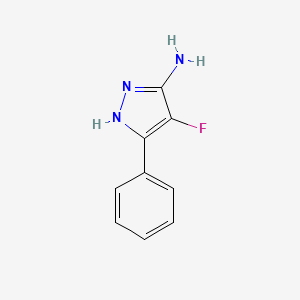
![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)
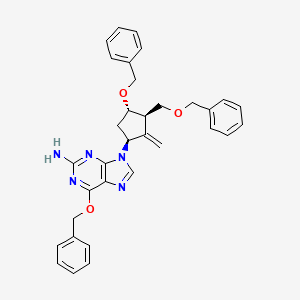
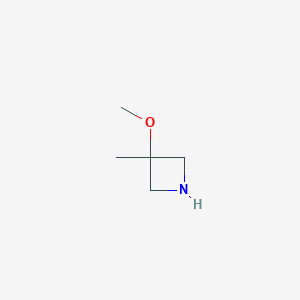
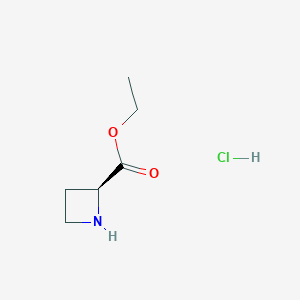
![N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1394195.png)
![3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394196.png)